molecular formula C6H15Cl2N3 B1461807 Piperidine-4-carboximidamide dihydrochloride CAS No. 1170937-23-1

Piperidine-4-carboximidamide dihydrochloride

Cat. No. B1461807
CAS RN: 1170937-23-1
M. Wt: 200.11 g/mol
InChI Key: UOHXQKXOXMRHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-4-Carboximidamide, also known as C6H13N3, is a compound with a molecular weight of 127.19 g/mol . It has a structure that includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of Piperidine-4-Carboximidamide includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The IUPAC name for this compound is piperidine-4-carboximidamide .


Physical And Chemical Properties Analysis

Piperidine-4-Carboximidamide has a molecular weight of 127.19 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2. Its rotatable bond count is 1 .

Scientific Research Applications

Synthesis and Anti-hyperglycemic Evaluation

Novel carboximidamides linked with a pyrimidine moiety, derived from reactions involving amines such as morpholine, piperidine, and piperazines, have shown significant anti-hyperglycemic effects. These compounds, particularly DMSO and carboximidamides, demonstrated a notable decrease in serum glucose levels and helped restore the serum levels of biomarkers indicating liver and kidney function to near-normal levels in diabetic-treated groups. This suggests their potential as ameliorative agents against diabetes-induced pathological effects (Moustafa et al., 2021).

Crystal Structure Analysis

The crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride has been characterized by single crystal X-ray diffraction, FTIR spectrum, and B3LYP/6-31G(d,p) calculations. The piperidine ring adopts a chair conformation with the COOH group in the equatorial position, providing insights into the molecular configurations that can influence the design of new compounds (Szafran et al., 2007).

Anticancer Agent Development

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as promising anticancer agents. Some derivatives displayed strong anticancer activity, highlighting the potential of piperidine derivatives in cancer therapy (Rehman et al., 2018).

Catalytic Applications

Functionalized Fe3O4 nanoparticles with Piperidine-4-carboxylic acid (PPCA) have been developed for the efficient synthesis of complex organic molecules. These nanoparticles served as novel catalytic agents, demonstrating the versatility of piperidine derivatives in facilitating chemical transformations (Ghorbani‐Choghamarani & Azadi, 2015).

HIV-1 Inhibition

A piperidine-4-carboxamide derivative, TAK-220, was discovered as a highly potent CCR5 antagonist with significant anti-HIV-1 activity. This compound exhibited strong inhibition of HIV-1 replication in clinical isolates, presenting a novel approach to HIV-1 therapy (Imamura et al., 2006).

Mechanism of Action

Target of Action

Piperidine-4-carboximidamide dihydrochloride primarily targets DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes.

Mode of Action

It is presumed that the compound interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been found to have antiproliferative activity, targeting EGFR, BRAF, and CDK2 . EGFR, BRAF, and CDK2 are key components in cell signaling pathways that regulate cell growth and division. By inhibiting these targets, this compound can disrupt these pathways and inhibit the proliferation of cells.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its targets. By inhibiting DNA gyrase, it can interfere with DNA replication and transcription, leading to the death of the bacteria. Its antiproliferative effects can lead to the inhibition of cell growth and division .

Future Directions

Piperidine-4-carboximidamide and its derivatives have shown potential as anticancer agents, suggesting a promising direction for future research . Further studies could explore the synthesis of this compound and its derivatives, as well as their potential applications in medicine .

Biochemical Analysis

Biochemical Properties

Piperidine-4-carboximidamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are crucial in cell signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have antiproliferative effects on cancer cells by inhibiting key signaling pathways such as EGFR and BRAF . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes like EGFR, BRAF, and CDK2, inhibiting their activity and disrupting cell signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, it can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting tumor growth and promoting apoptosis. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in its metabolism, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target cells and tissues to exert its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

properties

IUPAC Name

piperidine-4-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.2ClH/c7-6(8)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHXQKXOXMRHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655176
Record name Piperidine-4-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1170937-23-1
Record name Piperidine-4-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-4-carboxamidine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-4-carboximidamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
Piperidine-4-carboximidamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
Piperidine-4-carboximidamide dihydrochloride
Reactant of Route 4
Piperidine-4-carboximidamide dihydrochloride
Reactant of Route 5
Piperidine-4-carboximidamide dihydrochloride
Reactant of Route 6
Piperidine-4-carboximidamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.